4-(3-Cyano-2-fluorophenyl)-2-fluorophenol
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Overview
Description
4-(3-Cyano-2-fluorophenyl)-2-fluorophenol is an organic compound with the molecular formula C13H8FNO It is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyano-2-fluorophenyl)-2-fluorophenol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-fluorophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt is reacted with copper(I) cyanide to introduce the cyano group.
Fluorination: Finally, the compound undergoes fluorination to introduce the second fluorine atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyano-2-fluorophenyl)-2-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and related compounds.
Scientific Research Applications
4-(3-Cyano-2-fluorophenyl)-2-fluorophenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Cyano-2-fluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The fluorine atoms can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Cyano-2-fluorophenyl)benzoic acid
- 4-(3-Cyano-2-fluorophenyl)-2-formylphenol
- 4-(3-Cyano-2-fluorophenyl)nicotinic acid
Uniqueness
4-(3-Cyano-2-fluorophenyl)-2-fluorophenol is unique due to the presence of both a cyano group and two fluorine atoms on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2-fluoro-3-(3-fluoro-4-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-11-6-8(4-5-12(11)17)10-3-1-2-9(7-16)13(10)15/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPGEWPAHDSOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684248 |
Source
|
Record name | 2,3'-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-25-2 |
Source
|
Record name | 2,3'-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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